3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

Catalog No.
S3447370
CAS No.
861452-90-6
M.F
C16H15FO4
M. Wt
290.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

CAS Number

861452-90-6

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

InChI

InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

MPSFSTAXWIVODX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoic acid framework. Its molecular formula is C16H15FO4C_{16}H_{15}FO_4 with a molecular weight of approximately 290.29 g/mol. This compound is notable for its potential applications in organic synthesis and proteomics, serving as a building block and derivatization reagent for biomolecules .

  • Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
  • Reduction: The aromatic ring may be reduced under specific conditions, potentially altering its reactivity.
  • Substitution: The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas in the presence of a palladium catalyst for reduction, and sodium methoxide in methanol for substitution reactions .

Major Products from Reactions

  • Oxidation: 3-Ethoxy-4-[(4-carboxybenzyl)oxy]benzoic acid
  • Reduction: 3-Ethoxy-4-[(4-fluorocyclohexyl)oxy]benzoic acid
  • Substitution: 3-Ethoxy-4-[(4-methoxybenzyl)oxy]benzoic acid

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The synthesis process may require optimization for yield and purity when scaled up for industrial production.

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid has several applications:

  • Chemistry: It serves as a building block in organic synthesis.
  • Biology: Used in studying enzyme interactions and protein-ligand binding.
  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Applied in the development of new materials and chemical processes .

Interaction studies involving 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid focus on its reactivity with biomolecules. The compound's ability to form stable derivatives with alcohols and amines makes it an effective tool for studying protein interactions and modifications. Understanding these interactions is crucial for elucidating protein functions and dynamics within biological systems.

Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Ethoxy-4-(fluorobenzyl)benzoic acidC16H15FO4Contains a carboxylic acid instead of an acyl chloride
3-Ethoxy-4-(2-fluorobenzyl)benzoic acidC16H15FO4Similar structure but different fluorobenzyl position
3-Ethoxy-4-(3-fluorobenzyl)benzoic acidC16H15FO4Variation in fluorobenzyl position
3-Ethoxy-4-(4-chlorobenzyl)benzoic acidC16H15ClO4Chlorine atom leading to different chemical properties

The unique aspect of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid lies in its acyl chloride functionality, which enhances its reactivity compared to other derivatives that contain carboxylic acid groups. This property makes it particularly useful for derivatization purposes in proteomics and organic synthesis.

Esterification and Functionalization Techniques

The synthesis of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid begins with strategic esterification and etherification steps. A pivotal advancement in this domain involves microwave-assisted Fischer esterification, which accelerates reaction kinetics while maintaining high yields. For example, closed-vessel microwave systems operating at 130°C with catalytic sulfuric acid enable efficient esterification of substituted benzoic acids, achieving conversions exceeding 85% within 15 minutes. This method circumvents equilibrium limitations by incrementally adding catalyst, ensuring progressive dehydration without requiring open-system distillation.

Functionalization of the benzoic acid core proceeds via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The 4-fluorobenzyl ether group is introduced through alkylation of a phenolic intermediate using 4-fluorobenzyl bromide under basic conditions. Optimal results are obtained with potassium carbonate in dimethylformamide (DMF), where the carbonate base deprotonates the phenolic hydroxyl while the fluoride substituent enhances electrophilicity at the benzyl carbon. Subsequent ethoxylation at the 3-position employs ethyl iodide or diethyl sulfate, with phase-transfer catalysts like tetrabutylammonium bromide improving interfacial reactivity in biphasic systems.

The electrophilic aromatic substitution (EAS) reactivity of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is dictated by the electronic and steric effects of its substituents. The benzoic acid group (–COOH) at position 1 is a meta-directing, deactivating substituent due to its electron-withdrawing carboxylate resonance [1] [2]. In contrast, the ethoxy group (–OCH₂CH₃) at position 3 and the 4-fluorobenzyloxy group (–OCH₂C₆H₄F) at position 4 are ortho/para-directing, activating substituents owing to their electron-donating oxygen lone pairs [1] [5].

Competing Directing Effects

The –COOH group preferentially directs electrophiles to the meta position (position 5) relative to itself, while the ethoxy and benzyloxy groups direct electrophiles to their ortho (positions 2 and 6 for ethoxy; positions 3 and 5 for benzyloxy) and para (position 6 for ethoxy; position 1 for benzyloxy) positions [1]. However, steric hindrance from the bulky benzyloxy group at position 4 and the ethoxy group at position 3 limits accessibility to positions 2 and 6, making position 5 the most likely site for electrophilic attack [2].

Quantitative Analysis via the Hammett Equation

The Hammett substituent constants (σ) quantify these electronic effects. For the –COOH group, σₚ = 0.45 (electron-withdrawing), while for –OCH₂CH₃, σₚ = -0.16 (electron-donating) [5]. The 4-fluorobenzyloxy group’s net σ value is influenced by the electron-withdrawing fluorine (–F, σₚ = 0.06), which slightly counteracts the oxygen’s donating effect [5]. The overall reaction constant (ρ) for EAS in this system, derived from linear free-energy relationships, is expected to be positive, indicating sensitivity to electron-withdrawing groups [3].

Substituentσₚ (Para)σₘ (Meta)Directing Effect
–COOH0.450.37Meta
–OCH₂CH₃-0.16-0.07Ortho/Para
–OCH₂C₆H₄F (net)~0.00~0.10Ortho/Para

Table 1: Hammett substituent constants (σ) and directing effects for key groups [5].

Resonance Stabilization of the Wheland Intermediate

During EAS, the formation of the Wheland intermediate (σ-complex) is stabilized by resonance. The –COOH group withdraws electron density via inductive effects, reducing ring activation, while the ethoxy and benzyloxy groups donate electrons through resonance, enhancing stabilization at positions ortho and para to themselves [2]. For example, nitration at position 5 would yield a resonance-stabilized intermediate with partial positive charge delocalization across positions 4 and 6 [2].

Nucleophilic Acyl Substitution Pathways

The carboxylic acid group in 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid undergoes nucleophilic acyl substitution (NAS) reactions, such as esterification or amidation. The electron-withdrawing effects of the aromatic substituents enhance the carbonyl group’s electrophilicity, facilitating nucleophilic attack.

Substituent Effects on Acidity and Reactivity

The –COOH group’s acidity (pKa) is influenced by the aromatic ring’s substituents. Electron-withdrawing groups lower the pKa by stabilizing the deprotonated conjugate base. Quantum chemical calculations on substituted benzoic acids show that –OCH₂CH₃ (σₚ = -0.16) slightly increases pKa (~4.2), while –COOH itself (σₚ = 0.45) decreases pKa (~2.8) [4] [5]. The 4-fluorobenzyloxy group’s net electron-withdrawing effect further lowers the pKa to ~2.5, enhancing the leaving group ability in NAS [4].

Substituent PatternExperimental pKa
Benzoic acid4.20
3-Ethoxybenzoic acid4.15
4-Fluorobenzyloxybenzoic acid2.50

Table 2: Experimental pKa values for substituted benzoic acids [4].

Mechanism of Acyl Substitution

In esterification, the carboxylic acid reacts with an alcohol (R–OH) under acidic catalysis. The protonated carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent deprotonation and elimination of water yield the ester [2]. The electron-withdrawing substituents accelerate this process by stabilizing the transition state’s partial positive charge [4].

Solvent Effects and Reaction Kinetics

The solvent environment significantly impacts the reaction kinetics of both EAS and NAS. Polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates in NAS, while polar protic solvents (e.g., water) stabilize the Wheland intermediate in EAS through hydrogen bonding [2].

Solvent Polarity and Reaction Rates

For NAS, the rate of esterification in dimethyl sulfoxide (DMSO, ε = 47) is approximately threefold higher than in methanol (ε = 33) due to better stabilization of the protonated carbonyl intermediate [2]. In EAS, the nitration rate in nitromethane (ε = 36) is twice as fast as in acetic acid (ε = 6.2), as the polar solvent stabilizes the nitronium ion (NO₂⁺) electrophile [2].

Kinetic Profiling and Activation Energy

The energy profile for EAS reveals two transition states: electrophile addition (rate-determining step) and proton elimination. The activation energy (Eₐ) for nitration of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is ~15 kJ/mol lower than for unsubstituted benzoic acid due to the activating effects of the ethoxy and benzyloxy groups [2].

$$ \text{ln}(k) = \frac{-E_a}{R} \left( \frac{1}{T} \right) + \text{ln}(A) $$

Equation 1: Arrhenius equation modeling the temperature dependence of reaction rates [3].

Temperature Dependence

Increasing temperature from 25°C to 50°C accelerates NAS by ~40%, while EAS rates increase by ~25%, reflecting differences in activation entropy [2].

Proteomics and Protein Interaction Studies

The unique structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid make it a valuable tool in proteomics research, particularly in studying protein-ligand interactions and protein modification strategies. The compound belongs to a class of fluorinated benzoic acid derivatives that have demonstrated significant utility in understanding protein structure and function through various biochemical approaches [1] .

Molecular Recognition and Binding Studies

Fluorinated benzoic acid derivatives, including compounds structurally related to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, have been extensively investigated for their ability to form specific interactions with protein targets. Research has shown that fluorine substitution in organic molecules can enhance binding affinity through unique intermolecular interactions [3] [4]. Studies on fluorinated protein-ligand complexes have revealed that fluorine atoms can contribute approximately 1.1 kilocalories per mole per carbon-fluorine group to binding energy, which is significantly higher than the 0.8 kilocalories per mole contributed by corresponding carbon-hydrogen groups [4].

The para-fluorobenzyl moiety in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provides an optimal electronic environment for protein interactions. Computational studies have demonstrated that fluorine substitution at the para position of benzyl groups creates favorable geometric arrangements for multipolar interactions with protein backbone carbonyls [5]. These interactions, characterized by carbon-fluorine to carbonyl distances typically ranging from 3.2 to 3.5 angstroms, can improve binding affinity by 5 to 10-fold compared to non-fluorinated analogs [5].

Chemical Crosslinking Applications

The structural similarity of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid to established protein modification reagents suggests its potential utility in chemical crosslinking studies. Benzoyl fluoride derivatives have been successfully employed as protein footprinting reagents, demonstrating the ability to selectively modify alcohol-containing amino acid residues including serine, threonine, and tyrosine [6]. These modifications provide valuable information about protein structure and conformational changes upon ligand binding.

Research using streptavidin as a model system has shown that benzoyl-based crosslinking reagents can achieve statistically significant decreases in modification extent at binding site residues, indicating their utility for mapping protein-ligand interfaces [6]. The fluorobenzyl component of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may provide additional advantages through enhanced reactivity and improved mass spectrometric detection due to the unique fragmentation patterns of fluorinated compounds.

Proteome-Wide Profiling Studies

The compound structure suggests potential applications in activity-based protein profiling studies. Related fluorinated benzoic acid derivatives have been used to identify novel enzyme activities in complex biological systems [7]. The ethoxy and fluorobenzyl substituents in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provide a balance of hydrophobic and electronic properties that may enable selective interactions with specific protein families, particularly those involved in metabolic processes or signaling pathways.

Enzyme Inhibition and Mechanistic Probes

The structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid position it as a promising candidate for enzyme inhibition studies and mechanistic investigations. The compound belongs to a family of substituted benzoic acids that have demonstrated significant inhibitory activities against various enzyme targets [8] [9].

Carboxylesterase Inhibition Properties

Fluorinated benzoic acid derivatives have shown remarkable potency as carboxylesterase inhibitors. Studies on related fluorobenzil and fluorobenzoin compounds have revealed inhibition constants ranging from nanomolar to low micromolar concentrations [8]. The most potent derivatives, such as 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione, demonstrated Ki values as low as 3.3 nanomolar against rat carboxylesterase [8]. These findings suggest that 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may exhibit similar inhibitory properties due to its fluorinated aromatic system and carboxylic acid functionality.

The mechanism of carboxylesterase inhibition by fluorinated compounds appears to involve nucleophilic attack at the carbonyl carbon by the catalytic serine residue [8]. The electron-withdrawing properties of the fluorine substituent enhance the electrophilicity of the carbonyl group, facilitating this interaction and resulting in potent enzyme inhibition. The ethoxy group in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may provide additional stabilizing interactions through hydrogen bonding or hydrophobic contacts within the enzyme active site.

Dihydrofolate Reductase Studies

Benzoic acid derivatives have been extensively studied as inhibitors of mycobacterial dihydrofolate reductase (MtDHFR), an essential enzyme in folate metabolism [9]. Research has identified novel substituted 3-benzoic acid derivatives with IC50 values in the low micromolar range, demonstrating their potential as antimycobacterial agents [9]. The compound 4e in this study achieved an IC50 of 7 micromolar and was identified as the first uncompetitive inhibitor of MtDHFR, indicating a unique mechanism of action that does not compete with the natural substrates dihydrofolate or nicotinamide adenine dinucleotide phosphate [9].

The structural similarity of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid to these active compounds suggests potential applications in enzyme mechanism studies. The fluorobenzyl moiety may provide unique binding interactions that could lead to novel inhibition mechanisms or improved selectivity profiles compared to existing inhibitors.

Mechanistic Probe Applications

The compound design of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid incorporates several features that make it suitable as a mechanistic probe. The fluorine atom serves as a powerful nuclear magnetic resonance probe, enabling detailed studies of protein-ligand interactions and conformational changes [10]. Research using para-fluorobenzenesulfonyl chloride has demonstrated that fluorine-19 nuclear magnetic resonance spectroscopy can provide information about protein conformation, substrate binding, and enzymatic activity [10].

The ethoxy substituent provides a handle for chemical modification, allowing for the attachment of reporter groups or the synthesis of photoaffinity labels. This versatility makes the compound valuable for studying enzyme mechanisms through covalent modification strategies or time-resolved spectroscopic techniques.

Fluorescent Tagging and Bioimaging Applications

The structural framework of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provides opportunities for development as a fluorescent probe or as a precursor for fluorescent tagging systems. While the compound itself may not exhibit strong fluorescence, its aromatic structure and functional groups offer excellent potential for derivatization into powerful bioimaging tools [11] [12].

Fluorogenic Label Development

Recent advances in fluorogenic labeling have demonstrated the utility of benzoic acid derivatives in creating turn-on fluorescent systems [11]. Fluorogenic azide labels based on similar aromatic frameworks have shown excellent performance in bioorthogonal tagging applications [11]. These systems exhibit minimal background fluorescence in their unreacted state but produce intense fluorescence upon bioconjugation, providing high signal-to-noise ratios essential for biological imaging applications [11].

The 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid structure could serve as a foundation for developing analogous fluorogenic systems. The ethoxy group provides an electron-donating substituent that could be optimized to control the electronic properties of the aromatic system, while the fluorobenzyl ether linkage offers opportunities for photoinduced electron transfer modulation, a key mechanism in fluorogenic probe design [13].

Bioimaging Probe Applications

Fluorinated organic compounds have gained increasing attention as bioimaging probes due to their unique photophysical properties and biocompatibility [14]. Carbazole derivatives containing fluorinated substituents have demonstrated excellent performance in both one-photon and two-photon cellular imaging applications [14]. These compounds show high quantum yields ranging from 0.3 to 0.8, excellent photostability, and good cellular uptake properties [14].

The structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid suggest potential for similar applications. The fluorobenzyl group may contribute to favorable optical properties, while the benzoic acid moiety provides opportunities for bioconjugation or cellular targeting. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and improved tissue penetration compared to their non-fluorinated counterparts, making them attractive candidates for in vivo imaging applications [15].

Fluorescence In Situ Hybridization Applications

Small molecule fluorescent labels have shown promise as cost-effective alternatives to commercial fluorescent dyes in fluorescence in situ hybridization techniques [12]. Studies have demonstrated that 4-styryl-N,N-diethylaniline derivatives can serve as effective fluorescent markers for biomolecules, with performance comparable to established commercial labels such as Cy3 [12]. These compounds offer advantages including lower cost, synthetic accessibility, and tunable optical properties [12].

The 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid framework could be modified to incorporate similar fluorescent properties. The extended aromatic system created by the benzyl ether linkage provides a foundation for developing push-pull electronic systems that are characteristic of efficient fluorescent dyes. The carboxylic acid functionality enables straightforward conjugation to oligonucleotides or other biological targets through standard coupling chemistry.

Advanced Imaging Modalities

The fluorine atom in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid opens possibilities for multimodal imaging applications. Fluorine-19 magnetic resonance imaging has emerged as a powerful technique for tracking fluorinated compounds in biological systems [16]. Unlike proton magnetic resonance imaging, fluorine-19 imaging provides essentially zero background signal from biological tissues, enabling highly specific detection of fluorinated probes [16].

The compound could potentially be developed into dual-modality probes that combine fluorescence imaging for cellular studies with fluorine-19 magnetic resonance imaging for whole-organism tracking. This approach would provide researchers with tools for studying biological processes across multiple scales, from subcellular localization to tissue distribution and pharmacokinetic analysis.

Table 1: Physicochemical Properties of Fluorobenzyl Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP (Estimated)Fluorine Position
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acidC16H15FO4290.293.2para
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acidC16H15FO4290.293.1meta
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acidC16H15FO4290.293.0ortho
4-Ethoxy-2-fluorobenzoic acidC9H9FO3184.162.1ortho (benzene ring)
3-Ethoxy-4-hydroxybenzoic acidC9H10O4182.171.8none

Table 2: Enzyme Inhibition Activities of Fluorinated Benzoic Acid Related Compounds

Compound ClassTarget EnzymeKi Range (nM)Most Potent DerivativeReference Study
Fluorobenzil derivativesCarboxylesterases (hiCE, hCE1, rCE)3.3 - 28001,2-bis(2,3-difluorophenyl)ethane-1,2-dioneFluorobenzil CE inhibition
Fluorobenzoin derivativesCarboxylesterases (hiCE, hCE1, rCE)25.7 - 72102,3,4-trifluorobenzoil derivativeFluorobenzoin CE inhibition
Benzoic acid derivativesMtDHFR7000 (IC50)Compound 4eBenzoic acid MtDHFR inhibition
Control compoundsAcetylcholinesterase>100,000Not applicableCholinesterase selectivity

Table 3: Protein Interaction Studies Using Fluorinated Benzoic Acid Derivatives

Study TypeTarget ProteinProbe/ReagentKey FindingApplication
Protein-ligand bindingβ-lactoglobulinFluorinated stearic acid analogsEnhanced binding energy (~1.1 kcal/mol per CF2)Protein-lipid interactions
Chemical crosslinkingStreptavidinBenzoyl fluorideSelective modification of alcohol residuesStructural proteomics
Fluorescence polarizationLectins/carbohydrate-binding proteinsFluorescein-conjugated glycansHigh-affinity carbohydrate recognitionGlycobiology screening
Molecular dockingSARS-CoV-2 main proteaseBenzoic acid derivativesMolecular interactions with active siteAntiviral drug discovery
NMR spectroscopyRNase/lysozymep-fluorobenzenesulfonyl chlorideConformational changes upon labelingProtein conformation studies

Table 4: Fluorescent Properties and Bioimaging Applications of Related Compounds

Fluorescent SystemExcitation λ (nm)Emission λ (nm)Quantum YieldBioimaging ApplicationKey Advantage
Fluorogenic azide labels355455-540Low (azide) → High (triazole)Bioorthogonal taggingTurn-on fluorescence
Carbazole derivatives (FONs)380-420450-6500.3-0.8One/two-photon cellular imagingPhotostability
Small molecule fluorescent labels485-510520-5800.4-0.9FISH techniqueCost-effective
Fluorescent probes490-520510-550VariableIon/pH sensingSpecificity
Benzoyl fluoride derivativesUV rangeVisible rangeModerateProtein modification trackingProtein-selective labeling

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Dates

Last modified: 08-19-2023

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